molecular formula C11H11BrF2N2O2 B1411540 4-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene CAS No. 1774894-40-4

4-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene

Cat. No.: B1411540
CAS No.: 1774894-40-4
M. Wt: 321.12 g/mol
InChI Key: GXEQXXGABKFYPD-UHFFFAOYSA-N
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Description

4-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene is an organic compound with the molecular formula C11H11BrF2N2O2. This compound is characterized by the presence of a bromine atom, two fluorine atoms, a nitro group, and a piperidine ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-nitroaniline and 4,4-difluoropiperidine.

    Nucleophilic Substitution: The 4-bromo-2-nitroaniline undergoes a nucleophilic substitution reaction with 4,4-difluoropiperidine in the presence of a suitable base such as potassium carbonate.

    Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Using batch reactors to control reaction conditions and ensure high yield and purity.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Amines, thiols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group forms amino derivatives.

    Substituted Derivatives: Substitution reactions yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene is used in several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the development of new materials and as a building block in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors due to its structural features.

    Pathways Involved: It may modulate biological pathways by binding to active sites or altering the conformation of target proteins, thereby affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-fluoro-2-nitrobenzene: Similar structure but with a single fluorine atom.

    2-Bromo-4-(4,4-difluoropiperidin-1-yl)nitrobenzene: Similar structure but with the bromine atom at a different position.

Uniqueness

4-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene is unique due to the presence of both bromine and two fluorine atoms, which impart distinct electronic and steric properties. These features make it a valuable compound for various chemical transformations and research applications.

Biological Activity

4-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene, with the CAS number 1774894-40-4, is an organic compound notable for its unique structure that includes a bromine atom, two fluorine atoms, a piperidine ring, and a nitro group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Molecular Structure

The molecular formula of this compound is C11H11BrF2N2O2C_{11}H_{11}BrF_{2}N_{2}O_{2} with a molecular weight of 321.12 g/mol. The structure can be represented as follows:

InChI InChI=1S/C11H11BrF2N2O2/c128129(10(78)16(17)18)155311(13,14)4615/h12,7H,36H2\text{InChI }InChI=1S/C11H11BrF2N2O2/c12-8-1-2-9(10(7-8)16(17)18)15-5-3-11(13,14)4-6-15/h1-2,7H,3-6H2

Physical Properties

PropertyValue
Molecular Weight321.12 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A
Flash PointN/A

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to diverse biological effects. The presence of the piperidine ring and fluorine atoms enhances the compound's binding affinity and specificity for its targets.

Research Findings

Recent studies have explored the impact of fluorination on the biological activity of compounds similar to this compound. For instance, fluorinated derivatives have shown increased potency in inhibiting histone deacetylases (HDACs), which are crucial in cancer biology. A study indicated that fluorinated compounds exhibited improved cytotoxicity against various human cancer cell lines compared to their non-fluorinated counterparts .

Case Studies

  • Inhibition of HDACs : A study demonstrated that fluorinated compounds had IC50 values in the low micromolar range against several human cell lines, indicating significant inhibitory effects on HDACs .
  • Selective Cytotoxicity : Another investigation highlighted the selective cytotoxicity of certain nitroaromatic compounds towards cancer cells while sparing normal cells. This selectivity is vital for developing targeted cancer therapies .
  • Neuropharmacology : The compound's structure suggests potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier and interact with neurotransmitter systems .

Comparative Analysis

To better understand the biological implications of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
5-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzeneSimilar halogenated structurePotential HDAC inhibition
6-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzeneSlightly altered position of bromineVaries in potency
5-Bromo-2-(4-fluoropyridinyl)nitrobenzeneContains a pyridine ring insteadDifferent interaction profile

Properties

IUPAC Name

1-(5-bromo-2-nitrophenyl)-4,4-difluoropiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF2N2O2/c12-8-1-2-9(16(17)18)10(7-8)15-5-3-11(13,14)4-6-15/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXEQXXGABKFYPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=C(C=CC(=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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